molecular formula C18H23BN2O2 B2715550 N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine CAS No. 1350918-91-0

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No. B2715550
CAS RN: 1350918-91-0
M. Wt: 310.2
InChI Key: UDLDINKNICOUBD-UHFFFAOYSA-N
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Description

“N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine” is a chemical compound. It is related to 1-Benzylpyrazole-4-boronic acid pinacol ester . The compound has a molecular weight of 284.16 .


Synthesis Analysis

The synthesis of similar compounds involves the use of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane . It can also involve borylation at the benzylic C-H bond of alkylbenzenes .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a pyridin-2-amine, which is further attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL group .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters . It can also undergo borylation at the benzylic C-H bond of alkylbenzenes .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 86-90 °C . The molecular weight is 284.16 .

Scientific Research Applications

Catalytic Enantioselective Synthesis

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is utilized in catalytic enantioselective processes. For instance, its application in the borane reduction of benzyl oximes for the preparation of chiral pyridyl amines showcases its role in asymmetric synthesis, which is pivotal for the production of optically active pharmaceuticals and agrochemicals (Huang, Ortiz-Marciales, & Hughes, 2011).

Material Science and Crystallography

This compound is also significant in material science, particularly in the synthesis and characterization of boric acid ester intermediates. Research involving the synthesis, crystal structure, and density functional theory (DFT) study of related boric acid esters has provided insights into their molecular structures and physicochemical properties. Such studies are crucial for developing new materials with potential applications in electronics, catalysis, and as intermediates in organic synthesis (Huang et al., 2021).

Antifungal and Antibacterial Bioactivity

Compounds related to this compound have been evaluated for their antifungal and antibacterial properties. Novel N2B heterocycles derived from reactions involving similar boric acid esters have shown considerable bioactivity against fungi such as Aspergillus niger and bacteria like Bacillus cereus. These findings open pathways for the development of new antimicrobial agents, highlighting the potential pharmaceutical applications of such compounds (Irving et al., 2003).

Cross-Coupling Reactions

Furthermore, the compound's role in facilitating cross-coupling reactions, such as the Suzuki reaction, has been documented. These reactions are fundamental in creating complex organic molecules, demonstrating the compound's utility in enhancing the efficiency and selectivity of synthetic organic chemistry processes (Thompson et al., 2005).

Future Directions

The future directions for the use of this compound could involve its use in further chemical reactions, particularly as a substrate or catalyst. It could also be studied for potential applications in various fields of chemistry .

properties

IUPAC Name

N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)15-10-11-20-16(12-15)21-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLDINKNICOUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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